3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
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Description
3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
- Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate serves as a reactive activating agent for amide synthesis. Researchers have employed it to efficiently construct amides from carboxylic acids and amines. The reagent facilitates the formation of peptide bonds, making it valuable in peptide chemistry and drug development .
- This compound has found utility in esterification reactions. By reacting with alcohols, it enables the synthesis of esters. Researchers have achieved excellent yields in ester formation using Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a coupling reagent .
- Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate has been successfully applied to the synthesis of β-lactams. These cyclic amides play a crucial role in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .
Amide Synthesis
Ester Formation
β-Lactam Synthesis
properties
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-16-15-14(12-8-4-5-9-13(12)21-15)18-17(22)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJRYMLSYCRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one |
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